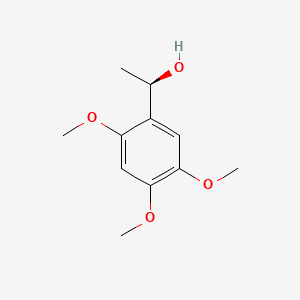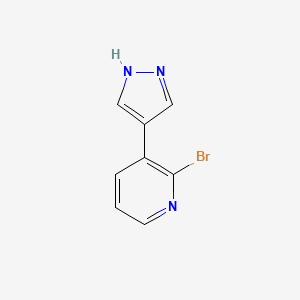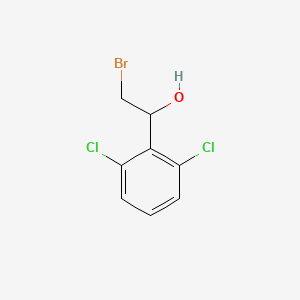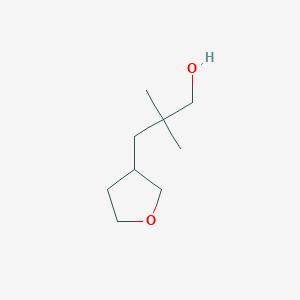
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid is an organic compound with the molecular formula C7H11FO2 It is a cyclopropane derivative where a fluoropropyl group is attached to the cyclopropane ring, and a carboxylic acid group is present
Métodos De Preparación
The synthesis of 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with a fluorinating agent to introduce the fluoropropyl group. The resulting intermediate is then subjected to carboxylation to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Análisis De Reacciones Químicas
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be compared with similar compounds such as 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. While both compounds contain a cyclopropane ring and a carboxylic acid group, the presence of different substituents (fluoropropyl vs. trifluoromethyl) imparts distinct chemical and biological properties. For instance, the trifluoromethyl group may confer greater metabolic stability and lipophilicity compared to the fluoropropyl group .
Similar compounds include:
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Chloropropyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C7H11FO2 |
|---|---|
Peso molecular |
146.16 g/mol |
Nombre IUPAC |
1-(3-fluoropropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10) |
Clave InChI |
WUWRFEQNDLLHRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCCF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
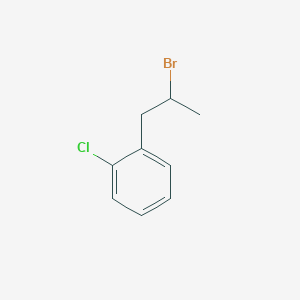
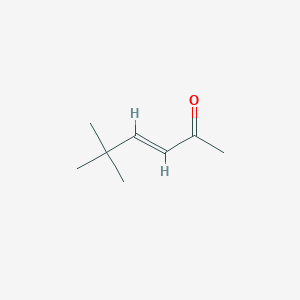
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
